Lorcainide hydrochloride
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSWNBDCJVFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974434 | |
| Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58934-46-6 | |
| Record name | Lorcainide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58934-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorcainide hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LORCAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1S98ONM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lorcainide hydrochloride involves the reaction of 4-chlorobenzoyl chloride with 1-isopropyl-4-piperidone to form an intermediate, which is then reacted with phenylacetic acid to yield Lorcainide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Lorcainide hydrochloride undergoes various chemical reactions, including:
Oxidation: Lorcainide can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert Lorcainide to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Lorcainide .
Scientific Research Applications
Pharmacological Properties
Lorcainide hydrochloride exhibits several important pharmacological characteristics:
- Sodium Channel Blockade : It selectively inhibits fast sodium channels (Nav1.5) in cardiac myocytes, which reduces the influx of sodium ions during depolarization. This action slows conduction velocity and prolongs the refractory period in cardiac tissues .
- Antiarrhythmic Effects : Lorcainide is effective in suppressing ventricular ectopy and is used in treating ventricular tachycardia and other arrhythmias, including those associated with Wolff-Parkinson-White syndrome .
- Local Anesthetic Properties : Similar to other Class 1C agents, lorcainide also possesses local anesthetic effects, which contribute to its antiarrhythmic efficacy .
Clinical Applications
Lorcainide has been evaluated in various clinical settings:
- Treatment of Ventricular Arrhythmias : Clinical studies have demonstrated lorcainide's effectiveness in managing ventricular arrhythmias. In a study involving 95 patients with suspected acute myocardial infarction, lorcainide significantly reduced the incidence of arrhythmias compared to placebo, although it was associated with a higher mortality rate .
- Use in Acute Myocardial Infarction : Lorcainide has shown promise in acute settings, where it can stabilize heart rhythm during myocardial infarction episodes. Its efficacy is comparable to that of lignocaine (lidocaine), particularly in suppressing ventricular ectopy .
- Long-term Efficacy and Safety : While initial studies indicate that lorcainide can effectively manage arrhythmias, concerns regarding its long-term safety profile have emerged. The risk of increased mortality associated with its use has led to caution in prescribing this medication for chronic management .
Case Studies and Research Findings
Several key studies highlight the applications and implications of lorcainide use:
- Efficacy in Ventricular Tachycardia : A retrospective analysis showed that lorcainide was successful in suppressing ventricular tachycardia in patients who had not responded to other antiarrhythmic therapies. Approximately 80% of patients experienced a reduction in ectopic beats when treated with lorcainide .
- Comparison with Other Antiarrhythmics : In comparative studies, lorcainide was found to be as effective as other Class 1C agents but raised concerns about higher mortality rates. The CAST trials indicated that while it effectively suppresses arrhythmias, it may increase the risk of adverse outcomes in certain populations .
- Neuroprotective Effects : Research indicates that lorcainide may have neuroprotective properties beyond its antiarrhythmic effects. It has been shown to protect neuronal cells from hypoxic injury in vitro, suggesting potential applications in neuroprotection during ischemic events .
Data Table: Summary of Clinical Findings on this compound
| Study/Trial | Population | Findings |
|---|---|---|
| Randomized Controlled Trial (1980) | 95 patients with MI | Effective antiarrhythmic agent; higher mortality risk |
| Retrospective Analysis | Patients with VT | Suppressed ectopy in ~80% of cases |
| Neuroprotection Study | Murine cortical neurons | Reduced neuronal death during hypoxic conditions |
Mechanism of Action
Lorcainide hydrochloride exerts its effects by blocking fast-acting voltage-gated sodium channels (Nav1.5) in the cardiac myocytes . This action reduces the rapid influx of sodium ions during the depolarization phase of the cardiac action potential, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity. The molecular targets include the Nav1.5 channels, and the pathways involved are related to the modulation of ion flow across the cardiac cell membrane .
Comparison with Similar Compounds
Table 2: Pharmacokinetic Comparison
| Parameter | Lorcainide | Lignocaine | Procainamide |
|---|---|---|---|
| Oral Bioavailability | ~100% | <30% | 75–95% |
| Half-Life (hr) | 5.8–12.5 | 1–2 | 3–4 |
| Therapeutic Range | 150–400 ng/mL | 1.5–5 μg/mL | 4–10 μg/mL |
| Reference |
Biological Activity
Lorcainide hydrochloride is a Class 1c antiarrhythmic agent primarily used to manage various cardiac arrhythmias, including ventricular tachycardia and premature ventricular contractions. Its pharmacological profile, mechanism of action, and clinical efficacy have been the subject of extensive research. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
Lorcainide exerts its antiarrhythmic effects primarily through the inhibition of fast sodium channels (Nav1.5) in cardiac myocytes. This inhibition leads to:
- Decreased sodium influx : By binding to open sodium channels, lorcainide slows down the upstroke of action potentials, resulting in prolonged refractory periods.
- Prolongation of cardiac conduction : It prolongs PR, QRS, and QT intervals on the electrocardiogram (ECG), which is crucial for managing tachyarrhythmias.
- Increased ventricular fibrillation threshold : The drug raises the threshold for ventricular fibrillation in a dose-dependent manner, thereby reducing the incidence of life-threatening arrhythmias .
Pharmacokinetics
Lorcainide is well absorbed orally, with a bioavailability that allows for effective therapeutic concentrations. Key pharmacokinetic parameters include:
- Elimination Half-life : Approximately 14.3 hours, which can extend significantly in patients with cardiac conditions .
- Protein Binding : About 78%, indicating a significant interaction potential with other medications .
Clinical Efficacy
Clinical studies have demonstrated lorcainide's effectiveness in treating various arrhythmias:
- Acute Therapy : In a study comparing lorcainide and lidocaine for acute ventricular arrhythmias, lorcainide was found to be well-tolerated and effective in preventing recurrent episodes .
- Long-term Management : The drug has shown promise in managing chronic arrhythmias with a favorable safety profile. Side effects are generally mild and dose-dependent, including headache and dizziness, particularly with oral administration .
Case Studies and Research Findings
Several case studies highlight the clinical utility of lorcainide:
- Cardiac Arrest Population : In a cohort study involving 38 patients with cardiac arrest, lorcainide was effective in preventing ventricular tachycardia or fibrillation induction in 14 patients, showcasing its potential role in emergency settings .
- Comparative Effectiveness : A comprehensive analysis involving multiple antiarrhythmic agents indicated that lorcainide had superior outcomes compared to other treatments like diltiazem and flecainide in specific patient populations .
Adverse Effects
While lorcainide is generally well-tolerated, some adverse effects have been reported:
- Central Nervous System Effects : Increased incidence of headaches, dizziness, and sleep disturbances has been noted, particularly at higher doses or with oral administration due to accumulation of its active metabolite, Noriorcainide .
- Electrophysiological Changes : The drug's impact on sinus node function remains controversial; some studies report no significant changes while others indicate altered sinus cycle length .
Summary Table of Key Characteristics
| Characteristic | Value |
|---|---|
| Drug Class | Class 1c Antiarrhythmic |
| Elimination Half-life | 14.3 hours |
| Protein Binding | 78% |
| Main Indications | Ventricular tachycardia |
| Common Side Effects | Headache, dizziness |
| Mechanism of Action | Sodium channel blockade |
Q & A
Basic: What validated analytical methods are recommended for quantifying lorcainide hydrochloride and its active metabolite (norlorcainide) in human plasma?
To ensure accurate pharmacokinetic profiling, researchers should employ high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection. For example, Method I (C.V. = 9.5–23.2% for lorcainide) and Method II (C.V. = 3.4–12.1% for norlorcainide) demonstrate varying reproducibility depending on analyte concentration ranges (Table I, ). Key considerations include:
- Lower limits of quantification (LLOQ): 0.06 µg/ml for both methods.
- Calibration curves: Validate across physiological ranges (e.g., 0.06–0.9 µg/ml).
- Sample preparation: Use protein precipitation or solid-phase extraction to minimize matrix effects.
Basic: How should researchers validate the reproducibility of lorcainide assays in preclinical studies?
Reproducibility validation requires:
- Intra- and inter-day precision: Calculate coefficients of variation (C.V.) across triplicate measurements at multiple concentrations (e.g., 0.06–0.9 µg/ml) .
- Recovery studies: Compare spiked plasma samples with standard solutions to assess extraction efficiency.
- Stability testing: Evaluate freeze-thaw cycles and long-term storage conditions (e.g., -80°C for 6 months).
Advanced: How does extracellular potassium concentration ([K⁺]) modulate lorcainide’s inhibitory potency on myocardial Na⁺-K⁺-ATPase activity?
Lorcainide exhibits [K⁺]-dependent inhibition, as shown in guinea-pig myocardial preparations:
| [K⁺] (mM) | IC₅₀ (μM) | Inhibition Potency Trend |
|---|---|---|
| 2.5 | 10.4 ± 3.2 | Highest potency |
| 5.0 | 28.3 ± 7.9 | Standard condition |
| 10.0 | 40.7 ± 9.2 | Reduced potency |
Experimental design recommendations:
- Ion buffering: Use Krebs-Henseleit solutions with fixed [K⁺] to isolate concentration effects.
- Enzyme activity assays: Measure ATP hydrolysis rates via colorimetric phosphate detection.
- Mechanistic analysis: Compare lorcainide’s effects with other Class Ic antiarrhythmics to infer competitive/non-competitive binding .
Advanced: What experimental factors are critical when investigating lorcainide’s antiarrhythmic mechanisms in vitro?
- Tissue selection: Use ventricular or atrial preparations from species with similar ion channel expression (e.g., guinea pigs).
- Electrophysiological parameters: Monitor action potential duration (APD₉₀) and effective refractory period (ERP) under controlled [K⁺] (2.5–10 mM) .
- Metabolite interference: Co-quantify norlorcainide, as it may contribute to Na⁺ channel blockade .
Advanced: How can researchers resolve contradictions in reported inhibitory potencies of lorcainide across experimental models?
Discrepancies often arise from:
- Variability in [K⁺]: Standardize incubation media to 5.0 mM unless studying hypokalemia/hyperkalemia effects .
- Species-specific differences: Validate findings in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
- Data normalization: Express inhibition relative to baseline ATPase activity in control groups.
Advanced: What methodologies are suitable for simultaneous pharmacokinetic-pharmacodynamic (PK-PD) modeling of lorcainide and norlorcainide?
- Population PK modeling: Use nonlinear mixed-effects software (e.g., NONMEM) to account for metabolite accumulation.
- ECG telemetry integration: Correlate plasma concentrations with QRS widening in animal models.
- Mechanistic PK-PD models: Incorporate Na⁺ channel binding kinetics derived from patch-clamp studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
